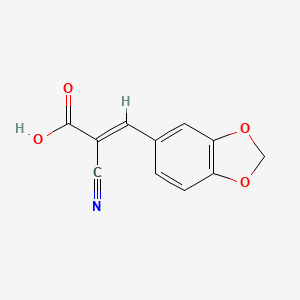

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKHUTHWDPAAIA-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49711-55-9 | |

| Record name | 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-ACRYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid

Introduction

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is a valuable organic compound characterized by a benzodioxole ring system, a cyano group, and a carboxylic acid function attached to an acrylic backbone. This molecular architecture makes it a significant precursor and intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its synthesis is a prime example of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This guide provides an in-depth exploration of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical parameters governing the reaction's efficiency and outcome, tailored for researchers and professionals in drug development and organic synthesis.

The Core Reaction: Knoevenagel Condensation

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific synthesis, the reactants are piperonal (also known as 3,4-methylenedioxybenzaldehyde) and cyanoacetic acid.[2][3][4]

Reactant Deep Dive

-

Piperonal (1,3-Benzodioxole-5-carbaldehyde): This aromatic aldehyde serves as the electrophilic component. The benzodioxole moiety is a key structural feature found in numerous natural products and pharmacologically active compounds.[3][4]

-

Cyanoacetic Acid: This dually activated methylene compound is the nucleophile. The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group significantly increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form a reactive carbanion.[1][5]

The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base.[1] The catalyst's primary role is to deprotonate the active methylene group of cyanoacetic acid, initiating the reaction cascade.[6] Common catalysts for this transformation include primary and secondary amines like piperidine, or even basic organic compounds like pyridine.[7][8] The choice of catalyst can influence reaction rates and yields. While piperidine is effective, its controlled substance status has led to the exploration of alternatives.[9]

Mechanistic Pathway: A Step-by-Step Elucidation

The synthesis of this compound via the Knoevenagel condensation proceeds through a well-established multi-step mechanism.

Step 1: Carbanion Formation

The reaction is initiated by the basic catalyst, which abstracts a proton from the α-carbon of cyanoacetic acid. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent cyano and carboxyl groups, which stabilize the resulting carbanion (enolate).[7]

Step 2: Nucleophilic Attack

The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of piperonal. This results in the formation of a tetrahedral intermediate, an aldol-type adduct.[7]

Step 3: Dehydration

The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated system. This step is often spontaneous or can be promoted by heat.

Optional Step: Decarboxylation in the Doebner Modification

When the reaction is carried out in pyridine, a variation known as the Doebner modification can occur.[1][10] In this case, the initial condensation product may undergo decarboxylation, particularly if a dicarboxylic acid like malonic acid is used.[1] However, with cyanoacetic acid, the cyanoacrylic acid product is typically stable under these conditions.

Mechanistic Diagram

Caption: Knoevenagel condensation mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| Piperonal | ≥99% purity |

| Cyanoacetic Acid | ≥99% purity |

| Piperidine | Reagent grade |

| Acetonitrile | Anhydrous |

| Hydrochloric Acid | 0.1 M solution |

| Petroleum Ether | Reagent grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Buchner funnel and filter paper | |

| Beakers and graduated cylinders | |

| Thin-Layer Chromatography (TLC) plates | Silica gel |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperonal (1 equivalent) and cyanoacetic acid (1.1 equivalents).

-

Solvent Addition: Add a suitable volume of acetonitrile to dissolve the reactants.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[11]

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing petroleum ether and 0.1 M hydrochloric acid. A precipitate of the crude product should form.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold petroleum ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Characterization and Data

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₁H₇NO₄[12] |

| Molecular Weight | 217.18 g/mol [12] |

| Appearance | Solid |

| CAS Number | 49711-55-9[12] |

Spectroscopic data for the closely related ethyl ester, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, provides expected spectral features.[13] For the carboxylic acid, one would expect characteristic signals in ¹H NMR for the aromatic protons, the vinyl proton, and the carboxylic acid proton. The ¹³C NMR would show distinct peaks for the carbonyl carbon, the cyano carbon, and the carbons of the benzodioxole ring system. Infrared (IR) spectroscopy would reveal characteristic absorptions for the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) functional groups.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the reaction mechanism, the roles of the reactants and catalyst, and the key experimental parameters is crucial for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers and scientists to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-methylenedioxybenzaldehyde. Retrieved from [Link]

-

mzCloud. (2016). 3 1 3 Benzodioxol 5 yl 2 benzoylamino acrylic acid. Retrieved from [Link]

-

Illinois Experts. (2023). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

-

SciELO. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Piperonal. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3,4-Methylenedioxybenzaldehyde (HMDB0032612). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Methylenedioxybenzaldehyde (FDB010553). Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. 3,4-methylenedioxybenzaldehyde [stenutz.eu]

- 3. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperonal - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scbt.com [scbt.com]

- 13. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a derivative of the naturally occurring safrole, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring the benzodioxole moiety, and the electron-withdrawing cyano and carboxylic acid groups, imparts unique electronic and chemical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in various chemical and biological systems. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While a complete set of publicly available spectra for this compound is limited, extensive data exists for its closely related ethyl ester, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS No: 2286-56-8). This guide will leverage this data as a primary reference, providing a robust framework for understanding the spectroscopic properties of the parent carboxylic acid. The structural and electronic similarities between the two compounds allow for a reliable extrapolation of the spectral data, with clear explanations of the expected differences.

Molecular Structure and Synthesis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and cyanoacetic acid. This reaction is a cornerstone of C-C bond formation and is widely employed in the synthesis of α,β-unsaturated dinitriles and cyanoacrylates. The reaction is generally base-catalyzed, with the catalyst facilitating the deprotonation of the active methylene group of cyanoacetic acid.

Caption: Knoevenagel condensation of piperonal and cyanoacetic acid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following analysis is based on the expected spectra of this compound, with specific chemical shift values inferred from its ethyl ester.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton is typically broad and its chemical shift is highly dependent on concentration and solvent. |

| H-α (vinylic) | ~8.2 | singlet | - | This proton is highly deshielded due to the adjacent electron-withdrawing cyano and carboxylic acid groups. |

| Aromatic H | 6.9 - 7.5 | multiplet | - | The three aromatic protons on the benzodioxole ring will appear as a complex multiplet. |

| -O-CH₂-O- | ~6.1 | singlet | - | The two methylene protons of the dioxole ring are equivalent and appear as a sharp singlet. |

Expertise & Experience Insight: The downfield shift of the vinylic proton (H-α) is a key diagnostic feature, confirming the successful Knoevenagel condensation and the formation of the α,β-unsaturated system. The broadness of the carboxylic acid proton is a result of chemical exchange with residual water and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -COOH | ~165 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-β (vinylic) | ~150 | This carbon is deshielded due to its position in the conjugated system and attachment to the aromatic ring. |

| Aromatic C | 108 - 152 | The six aromatic carbons will give rise to six distinct signals, with the carbons attached to oxygen appearing further downfield. |

| -CN | ~115 | The nitrile carbon has a characteristic chemical shift in this range. |

| C-α (vinylic) | ~100 | This carbon is shielded relative to C-β due to the electron-donating effect of the double bond. |

| -O-CH₂-O- | ~102 | The methylene carbon of the dioxole ring. |

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and structural motifs. The clear separation of the carbonyl, vinylic, aromatic, nitrile, and methylene carbon signals provides a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | The exact position depends on the extent of hydrogen bonding. |

| C≡N stretch (nitrile) | 2220 - 2230 | Medium | A sharp and characteristic absorption for the nitrile group. |

| C=C stretch (alkene) | 1620 - 1640 | Medium | Conjugation with the aromatic ring and carbonyl group lowers the frequency. |

| C-O stretch (dioxole) | 1250 and 1040 | Strong | Characteristic absorptions for the C-O-C ether linkages in the dioxole ring. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation charts that link vibrational frequencies to specific functional groups. The presence of the broad O-H stretch, the strong C=O absorption, and the sharp C≡N peak are definitive indicators of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the ethyl ester, GC-MS data shows a molecular ion peak at m/z 245. For the carboxylic acid, the molecular ion peak is expected at m/z 217.

Expected Fragmentation Pattern:

Caption: Plausible mass fragmentation pathway.

-

[M]⁺˙ (m/z 217): The molecular ion peak, corresponding to the molecular weight of the compound.

-

[M-OH]⁺ (m/z 200): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M-COOH]⁺ (m/z 172): Loss of the entire carboxylic acid group, a common fragmentation for carboxylic acids.

-

[C₈H₅O₂]⁺ (m/z 133): A fragment corresponding to the benzodioxole moiety after further fragmentation.

Self-Validating System: The observation of the molecular ion at the correct m/z value, along with the characteristic fragmentation pattern (loss of -OH and -COOH), provides strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -1 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) via direct infusion or coupled to a liquid chromatograph (LC).

-

-

Data Acquisition:

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500).

-

Acquire the spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

-

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its identity and purity. The insights provided in this guide, based on a combination of direct and inferred data, offer a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical properties and facilitating its application in various scientific endeavors.

References

-

PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]

-

SpectraBase. alpha-Cyano-3,4-(methylenedioxy)cinnamic acid, ethyl ester. Wiley. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Cyanoacrylic Scaffold: A Technical Guide to the Structure-Activity Relationship of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid and its Analogs

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid, a molecule of significant interest due to the established bioactivity of its core components: the 1,3-benzodioxole ring and the 2-cyanoacrylic acid moiety. While direct and exhaustive SAR studies on this specific compound are not extensively published, this document synthesizes data from closely related analogs and foundational chemical principles to provide a predictive framework for its biological activity and a guide for future research.

We will delve into the key structural features of this molecule, propose synthetic routes for derivatization, and outline the necessary experimental protocols to establish a robust SAR profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this chemical scaffold.

The Core Moiety: Understanding the Building Blocks of Activity

The this compound structure is a composite of two key pharmacophores: the 1,3-benzodioxole (also known as methylenedioxyphenyl) group and the 2-cyanoacrylic acid group. Each contributes unique properties that are likely to influence the molecule's overall biological effect.

-

1,3-Benzodioxole: This moiety is found in numerous natural products and synthetic compounds with diverse biological activities. It is known to interact with various enzymes and receptors, often acting as a bioisostere for a catechol group but with modified metabolic stability. Its derivatives have been investigated for applications ranging from insecticides to anticancer agents.[1][2][3]

-

2-Cyanoacrylic Acid: This group is a potent Michael acceptor, characterized by an electron-deficient double bond. This reactivity allows it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins, leading to irreversible inhibition of enzyme activity.[4] The cyano and carboxylic acid groups are key to its electronic properties and potential for hydrogen bonding interactions within a biological target's active site. The 2-cyanoacrylate scaffold is present in compounds with herbicidal, fungicidal, and antitumor activities.[5][6]

The combination of these two moieties in this compound suggests a molecule with the potential for specific, targeted biological activity, likely driven by a covalent mechanism of action.

Strategic Derivatization: Probing the Structure-Activity Landscape

A systematic SAR study involves the synthesis and evaluation of a library of analogs to understand how modifications to different parts of the molecule affect its biological activity. Based on the core structure, we can identify three primary regions for modification:

-

The Benzodioxole Ring (Region A): Substitution on the aromatic ring can influence steric and electronic properties, as well as metabolic stability.

-

The Acrylic Acid Moiety (Region B): Modification of the carboxylic acid can alter the compound's acidity, solubility, and ability to act as a hydrogen bond donor/acceptor.

-

The Cyano Group (Region C): While less commonly modified, exploring bioisosteric replacements for the cyano group could modulate the reactivity of the Michael acceptor.

The following diagram illustrates these key regions for derivatization.

Caption: Key regions for derivatization of the core scaffold.

Synthetic Approaches: Building the Analog Library

The synthesis of this compound and its derivatives can be achieved through a Knoevenagel condensation reaction. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.

General Synthesis of the Core Scaffold

The parent compound can be synthesized by reacting piperonal (3,4-methylenedioxybenzaldehyde) with cyanoacetic acid in the presence of a base such as piperidine or pyridine.

Caption: General synthetic workflow for the core scaffold.

Synthesis of Derivatives

Region A (Benzodioxole Ring) Modifications:

-

Substituted Piperonals: A variety of commercially available or synthetically accessible substituted piperonals can be used as starting materials. For example, 6-bromopiperonal can be used to introduce a bromine atom onto the benzodioxole ring. Further modifications can be achieved through cross-coupling reactions (e.g., Suzuki, Sonogashira) on the brominated analog.

Region B (Carboxylic Acid) Modifications:

-

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl esters) by reacting the parent acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

-

Amidation: Amides can be synthesized by activating the carboxylic acid (e.g., with a coupling reagent like DCC or EDC) followed by the addition of a primary or secondary amine.[3]

Region C (Cyano Group) Modifications:

-

Alternative Michael Acceptors: Analogs can be synthesized using alternative active methylene compounds in the Knoevenagel condensation. For example, using malonic acid would yield the corresponding dicarboxylic acid derivative, while using a nitroalkane would introduce a nitro group instead of the cyano group.

Experimental Protocols for Biological Evaluation

A robust SAR study requires consistent and reproducible biological assays. The choice of assay will depend on the intended therapeutic or agrochemical target. Below are general protocols that can be adapted for specific targets.

Enzyme Inhibition Assay (Generic Protocol)

This protocol is designed to assess the inhibitory activity of the synthesized compounds against a specific target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

Assay: a. To each well of the microplate, add the test compound solution. b. Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay for Cytotoxicity or Proliferation

This protocol assesses the effect of the compounds on cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7) or other relevant cell line

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Synthesized compounds dissolved in DMSO

-

MTT or similar viability reagent

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: a. Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). c. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Predicted Structure-Activity Relationships: A Forward Look

Based on the known properties of the core moieties and general principles of medicinal chemistry, we can predict several SAR trends.

| Region of Modification | Predicted Effect on Activity | Rationale |

| Region A: Benzodioxole Ring | Electron-withdrawing groups may enhance activity. | Increases the electrophilicity of the Michael acceptor. |

| Bulky substituents may decrease activity. | Steric hindrance at the active site. | |

| Region B: Carboxylic Acid | Esterification may increase cell permeability. | Masks the polar carboxylic acid group. |

| Conversion to amides can introduce new hydrogen bonding interactions. | Potential for improved target binding affinity. | |

| Region C: Cyano Group | Replacement with a nitro group may maintain or enhance activity. | Nitro groups are also strong electron-withdrawing groups. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. Its synthesis is straightforward, allowing for the rapid generation of a diverse library of analogs. A systematic SAR study, guided by the principles and protocols outlined in this guide, is essential to unlock the full potential of this chemical class.

Future research should focus on:

-

Target Identification: Identifying the specific biological targets of active compounds.

-

Mechanism of Action Studies: Elucidating whether the mechanism of action is covalent, as predicted by the presence of the Michael acceptor.

-

In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models.

By following a logical and iterative process of design, synthesis, and testing, researchers can effectively navigate the structure-activity landscape of this compound derivatives and potentially discover novel therapeutic agents or agrochemicals.

References

-

PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

- Li, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry.

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

- Li, X., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules.

- Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules.

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

- Al-Azmi, A., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank.

- Gais, H. J., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. U.S. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Abstract

This technical guide provides a comprehensive overview of the hypothesized cellular mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. Based on structural similarities to known inhibitors and a synthesis of current research, we propose that this compound functions as a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). Inhibition of the MPC has significant implications for cellular metabolism, creating a metabolic shift from mitochondrial respiration towards glycolysis. This guide will detail the proposed mechanism, provide in-depth, field-proven experimental protocols for its validation, and discuss the potential therapeutic applications of this metabolic modulation.

Introduction: The Central Role of Mitochondrial Pyruvate Transport

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The fuel for this process is primarily derived from the Krebs cycle, which is fed by acetyl-CoA. Pyruvate, the end product of glycolysis, is a critical substrate for the Krebs cycle. However, the inner mitochondrial membrane is impermeable to pyruvate. Its entry into the mitochondrial matrix is facilitated by a specialized protein complex known as the mitochondrial pyruvate carrier (MPC).

The MPC is a heterodimer composed of two subunits, MPC1 and MPC2, and it represents a key regulatory node in cellular metabolism, dictating the balance between glycolysis and oxidative phosphorylation[1]. Dysregulation of MPC activity has been implicated in a range of pathologies, including metabolic disorders, cancer, and neurodegenerative diseases[2][3][4]. Consequently, the MPC has emerged as a promising therapeutic target for a variety of human conditions[2][3].

Proposed Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

We hypothesize that this compound acts as a specific inhibitor of the mitochondrial pyruvate carrier. This hypothesis is predicated on the compound's structural features, particularly the α-cyanoacrylic acid moiety, which is a key pharmacophore in a known class of MPC inhibitors, including the well-characterized compound UK-5099 and its analogues like JXL001[2][5][6].

Inhibition of the MPC by this compound is predicted to block the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This blockade would lead to a cascade of metabolic reprogramming events within the cell.

The Metabolic Shift: From Oxidative Phosphorylation to Glycolysis

With pyruvate entry into the mitochondria blocked, the cell is forced to rely more heavily on glycolysis for its energy needs. This results in the conversion of pyruvate to lactate in the cytoplasm, a process that also regenerates NAD+ to sustain a high glycolytic flux. This metabolic shift is characterized by:

-

Decreased Mitochondrial Respiration: The lack of pyruvate as a substrate for the Krebs cycle leads to a reduction in the rate of oxygen consumption by the electron transport chain.

-

Increased Lactate Production: The accumulated cytosolic pyruvate is shunted towards lactate fermentation.

-

Increased Extracellular Acidification Rate (ECAR): The export of lactate and protons from the cell leads to a measurable acidification of the extracellular medium[7][8][9][10].

The following diagram illustrates the proposed mechanism of action:

Experimental Validation: A Multi-faceted Approach

To rigorously test the hypothesis that this compound inhibits the MPC, a series of well-established cellular and biochemical assays should be employed. The following protocols are designed to provide a comprehensive and self-validating system for characterizing the compound's mechanism of action.

Measuring the Metabolic Shift: Seahorse XF Analyzer

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolism by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR)[11].

3.1.1. Experimental Protocol: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function[12].

Materials:

-

Seahorse XF96 or XFe96 Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either vehicle control or varying concentrations of this compound. Incubate for the desired treatment time.

-

Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Run Assay: Calibrate the instrument and run the Cell Mito Stress Test protocol.

Data Analysis and Expected Outcomes:

| Parameter | Description | Expected Outcome with MPC Inhibition |

| Basal Respiration | OCR before inhibitor injection | Decreased |

| ATP Production | Decrease in OCR after oligomycin injection | Decreased |

| Maximal Respiration | OCR after FCCP injection | Decreased |

| Spare Respiratory Capacity | Difference between maximal and basal respiration | Decreased |

| ECAR | Rate of proton efflux | Increased |

A dose-dependent decrease in OCR parameters and a concomitant increase in ECAR would strongly support the hypothesis of MPC inhibition[13].

Direct Measurement of Lactate Production

Inhibition of the MPC should lead to an increase in the conversion of pyruvate to lactate. This can be directly measured in the cell culture supernatant.

3.2.1. Experimental Protocol: Lactate Assay

Materials:

-

Cell culture plates

-

This compound

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Plate reader

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for a defined period.

-

Sample Collection: Collect the cell culture supernatant.

-

Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit to measure the lactate concentration in the supernatant.

-

Normalization: Normalize the lactate concentration to the cell number or total protein content.

Expected Outcomes:

A dose-dependent increase in lactate production is expected upon treatment with the compound[14].

Mitochondrial Pyruvate Uptake Assay

The most direct way to confirm MPC inhibition is to measure the uptake of radiolabeled pyruvate into isolated mitochondria.

3.3.1. Experimental Protocol: [14C]-Pyruvate Uptake in Isolated Mitochondria

Materials:

-

Freshly isolated mitochondria

-

[1-14C]-Pyruvate

-

Mitochondrial isolation buffer

-

This compound

-

Known MPC inhibitor (e.g., UK-5099) as a positive control

-

Scintillation counter

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissue using standard differential centrifugation protocols.

-

Inhibitor Pre-incubation: Pre-incubate the isolated mitochondria with vehicle, this compound, or UK-5099.

-

Initiate Uptake: Initiate pyruvate uptake by adding [1-14C]-Pyruvate.

-

Stop Uptake: After a short incubation, stop the uptake by adding a stop solution and rapidly pelleting the mitochondria.

-

Measure Radioactivity: Wash the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

Expected Outcomes:

A significant reduction in the uptake of [1-14C]-Pyruvate in the presence of this compound, similar to the effect of UK-5099, would provide direct evidence of MPC inhibition[15].

Summary and Future Directions

The evidence strongly suggests that this compound functions as an inhibitor of the mitochondrial pyruvate carrier. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis. Confirmation of this mechanism of action would position this compound as a valuable tool for studying cellular metabolism and as a potential therapeutic agent for diseases characterized by metabolic dysregulation.

Future research should focus on determining the potency and specificity of this compound, as well as its effects in in vivo models of disease. Structure-activity relationship studies could also be undertaken to develop even more potent and selective MPC inhibitors based on this chemical scaffold.

References

-

A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. National Institutes of Health. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. ResearchGate. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. Available from: [Link]

-

Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI. National Institutes of Health. Available from: [Link]

-

Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. National Institutes of Health. Available from: [Link]

-

Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. National Institutes of Health. Available from: [Link]

-

UK5099 inhibits macrophage activation independent of mitochondrial pyruvate carrier mediated metabolism. Semantic Scholar. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. The EMBO Journal. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. figshare. Available from: [Link]

-

Assessment of extracellular acidification using a fluorescence-based assay. BMG LABTECH. Available from: [Link]

-

Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice. National Institutes of Health. Available from: [Link]

-

Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. MDPI. Available from: [Link]

-

Direct Measurements of Cellular Metabolism for Identification of Mitochondrial Drug Targets. Agilent. Available from: [Link]

-

Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI. MDPI. Available from: [Link]

-

Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PNAS. Available from: [Link]

-

Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit (E-BC-F069). Elabscience. Available from: [Link]

-

Gaining Insights into Disease Biology for Target Identification and Validation using Seahorse XF Technology. Agilent. Available from: [Link]

-

Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. PubMed. Available from: [Link]

-

Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available from: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 10. biocat.com [biocat.com]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: Discovery, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a versatile organic compound at the intersection of historical organic synthesis and modern drug discovery. This document details its discovery within the context of the Knoevenagel condensation, provides a thorough examination of its synthesis and characterization, and explores its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel kinase inhibitors and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical properties and biological significance.

Introduction

This compound, a derivative of piperonal, is a crystalline solid with the molecular formula C₁₁H₇NO₄.[1][2] Its structure, featuring a benzodioxole ring, a cyano group, and a carboxylic acid conjugated to an alkene, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the cyano and carboxyl groups activates the double bond for various chemical transformations, while the benzodioxole moiety is a common feature in many biologically active molecules. This guide will delve into the historical context of its synthesis, provide detailed experimental protocols, and discuss the burgeoning interest in its derivatives as potential therapeutic agents.

Discovery and Historical Context: A Legacy of the Knoevenagel Condensation

The discovery of this compound is intrinsically linked to the development of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry.[3] First reported by German chemist Emil Knoevenagel in 1898, this reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst, typically a primary or secondary amine like piperidine.[3][4][5]

Knoevenagel's seminal paper, "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine" (Condensation of Malonic Acid with Aromatic Aldehydes by Ammonia and Amines), published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the synthesis of a vast array of α,β-unsaturated carboxylic acids and their derivatives.[4][5] While this publication does not specifically mention the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with cyanoacetic acid, it established the general principles and methodology that directly enable its synthesis. The reaction of piperonal with cyanoacetic acid is a classic example of the Knoevenagel condensation and has been a staple in organic synthesis for over a century.

The enduring utility of the Knoevenagel condensation lies in its operational simplicity, broad substrate scope, and the high yields of the resulting unsaturated products.[3] This has made this compound and its esters readily accessible starting materials for further chemical exploration.

Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation between piperonal and cyanoacetic acid.

Reaction Mechanism

The reaction proceeds through a well-established mechanism initiated by the deprotonation of the active methylene group of cyanoacetic acid by a basic catalyst, such as piperidine. This generates a stabilized carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperonal. The resulting aldol-type addition product then undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Cyanoacetic acid

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve piperonal (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a minimal amount of ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 170 °C |

| CAS Number | 49711-55-9 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the vinylic proton, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the nitrile carbon, the olefinic carbons, and the carbons of the benzodioxole ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carbonyl group, and C=C stretching of the alkene and aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are prevalent in a wide range of biologically active compounds. The cyanoacrylic acid moiety, in particular, is a known Michael acceptor and can engage in covalent interactions with biological targets, a property increasingly exploited in drug design.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The α,β-unsaturated carbonyl system in cyanoacrylic acid derivatives makes them potential covalent inhibitors of kinases, which often possess a reactive cysteine residue in their active site. While specific inhibitory data for this compound against a panel of kinases is not extensively reported in the public domain, numerous studies have demonstrated the potent and selective inhibitory activity of more complex derivatives.

Caption: Covalent inhibition of a kinase by a cyanoacrylate derivative.

Anticancer Activity

The benzodioxole moiety is a known pharmacophore found in several natural and synthetic compounds with anticancer properties. Derivatives of this compound have been investigated for their potential as antiproliferative agents. The mechanism of action for these compounds is often multifaceted, potentially involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle. While direct and comprehensive cytotoxicity data for the parent acid across a wide range of cancer cell lines is limited, the available information on related structures suggests this is a promising area for further investigation.

Conclusion

This compound stands as a testament to the enduring power of classical organic reactions in providing scaffolds for modern scientific inquiry. Born from the foundational work of Emil Knoevenagel, this readily accessible compound continues to be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While further research is needed to fully elucidate the specific biological activities of the parent acid, the demonstrated efficacy of its derivatives in areas such as kinase inhibition and cancer therapy underscores the importance of this chemical entity. This guide has provided a thorough overview of its history, synthesis, and potential, serving as a valuable resource for researchers poised to explore the future applications of this versatile molecule.

References

- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

- Wikipedia. (2023).

- Santa Cruz Biotechnology, Inc. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

-

Sigma-Aldrich. (n.d.). 3-(Benzo[d][1][4]dioxol-5-yl)-2-cyanoacrylic acid.

- STEM - Unipd. (n.d.).

- Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

- MOLBASE. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)

-

CymitQuimica. (n.d.). 3-(Benzo[d][1][4]dioxol-5-yl)acrylic acid.

- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges., 31, 2596–2619.

- FULIR. (n.d.).

- SynArchive. (n.d.).

- ChemistryViews. (2015). 150th Birthday: Emil Knoevenagel.

- The Knoevenagel Condens

Sources

A Comprehensive Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid as a Pivotal Starting Material in Drug Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a highly versatile and valuable starting material in the landscape of modern drug discovery and development. We will dissect its synthesis, elucidate its key physicochemical properties, and analyze the chemical reactivity that makes it a privileged scaffold in medicinal chemistry. The narrative will focus on the causality behind its application, offering field-proven insights into its role in constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their synthetic programs.

Introduction: The Strategic Importance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activity.[1] Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability or facilitating crucial interactions with biological targets. This compound (hereafter referred to as BDCA ) embeds this important scaffold into a molecule armed with multiple points for chemical elaboration. As a trifunctional building block—possessing a carboxylic acid, a nitrile group, and an electron-deficient alkene—BDCA serves as an exceptionally powerful precursor for generating molecular diversity in the pursuit of novel therapeutics. Its derivatives have been explored for a range of applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3]

Synthesis and Mechanism: The Knoevenagel Condensation Pathway

The most direct and efficient route to BDCA is the Knoevenagel condensation, a cornerstone reaction in organic chemistry for C-C bond formation.[4] This reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.

Causality of Component Selection:

-

Carbonyl Source: Piperonal (1,3-benzodioxole-5-carbaldehyde) is the ideal starting material as it provides the core benzodioxole ring system.

-

Active Methylene Source: Cyanoacetic acid is selected due to the high acidity of its α-protons, which are positioned between two potent electron-withdrawing groups (nitrile and carboxylic acid). This high acidity allows for deprotonation by a mild base, a critical factor for avoiding unwanted side reactions like the self-condensation of the aldehyde.[5][6]

-

Catalyst: A weak organic base, such as piperidine or pyridine, is typically employed. The base is strong enough to deprotonate cyanoacetic acid but not so strong as to deprotonate the less acidic protons of piperonal, thereby ensuring the desired reaction pathway.[4][7]

The reaction proceeds via a well-established mechanism:

-

Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of cyanoacetic acid, generating a highly nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of piperonal.

-

Dehydration: The resulting aldol-type intermediate readily undergoes elimination of a water molecule to yield the final, thermodynamically stable conjugated system of BDCA .[4]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of BDCA is essential for its use in subsequent synthetic steps. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 49711-55-9, 51066-70-7 | [8][9][10] |

| Molecular Formula | C₁₁H₇NO₄ | [8] |

| Molecular Weight | 217.18 g/mol | [8][9] |

| Appearance | Solid (typically off-white to yellow powder) | N/A |

| Purity | ≥95% | [9] |

| Storage Temperature | 2-8°C | [9] |

| Solubility | Soluble in methanol |

Spectroscopic Validation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxole ring, a singlet for the vinylic proton (C=CH), and a singlet for the methylenedioxy (-O-CH₂-O-) protons.

-

¹³C NMR: The carbon spectrum will display signals for the nitrile carbon (C≡N), the carboxylic acid carbonyl (C=O), the alkene carbons, and the distinct carbons of the benzodioxole ring.

-

IR Spectroscopy: Key vibrational frequencies include a sharp peak for the nitrile stretch (~2220 cm⁻¹), a broad O-H stretch and a strong C=O stretch for the carboxylic acid (~3400-2400 cm⁻¹ and ~1700 cm⁻¹, respectively), and C=C alkene stretches (~1600 cm⁻¹).[11]

-

Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the compound.

Reactivity and Strategic Application in Drug Design

The synthetic utility of BDCA stems from its trifunctional nature, which allows for a variety of subsequent chemical transformations.

-

α,β-Unsaturated System (Michael Acceptor): The electron-withdrawing nature of both the cyano and carboxyl groups renders the β-carbon of the double bond highly electrophilic. This makes BDCA an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles (e.g., thiols, amines). This reaction is fundamental for attaching diverse pharmacophores and building molecular complexity.[12]

-

Carboxylic Acid: This functional group is a versatile handle for derivatization. It can be readily converted into amides, esters, or acid chlorides. Amide coupling, in particular, is a prevalent strategy in drug development to link molecular fragments and modulate solubility and cell permeability.

-

Benzodioxole Ring: Beyond being a passive scaffold, this ring system can influence the overall electronic properties of the molecule and is known to interact with metabolic enzymes like cytochrome P450, a key consideration in drug design.[13]

Case Study: Synthesis of Mitochondrial Pyruvate Carrier (MPC) Inhibitors

Derivatives of cyanoacrylic acids have been identified as potent inhibitors of the mitochondrial pyruvate carrier (MPC), a target of interest for treating conditions such as hair loss and certain metabolic disorders.[12] BDCA and its ester analogues serve as critical starting materials for these inhibitors. The general synthetic workflow involves modifying the core structure to optimize potency and drug-like properties.

A common synthetic strategy involves:

-

Esterification: The carboxylic acid of BDCA is often converted to an ethyl or tert-butyl ester. This protects the acid and improves solubility in organic solvents for subsequent reactions.

-

Modification of the Benzodioxole Ring (if required): While BDCA itself is used, related syntheses might start with different substituted benzaldehydes to probe structure-activity relationships (SAR).

-

Further Elaboration: The ester can then be hydrolyzed back to the free acid in the final step to yield the active pharmaceutical ingredient.[12]

Self-Validating Experimental Protocol: Synthesis of BDCA

This protocol describes the synthesis of BDCA via the Knoevenagel condensation. Each step includes causality and expected observations for self-validation.

Materials & Equipment:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Cyanoacetic acid

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup (Causality: Solubilization): In a 250 mL round-bottom flask, dissolve piperonal (e.g., 15.0 g, 0.1 mol) and cyanoacetic acid (e.g., 8.9 g, 0.105 mol, 1.05 eq) in ethanol (100 mL). The slight excess of cyanoacetic acid ensures the complete consumption of the more valuable aldehyde.

-

Catalyst Addition (Causality: Initiation): To the stirred solution, add piperidine (e.g., 1.0 mL) dropwise. The addition of the base initiates the condensation. Observation: The solution may become slightly warm and change color.

-

Reaction (Causality: Product Formation): Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 2-3 hours. The elevated temperature drives the reaction, particularly the dehydration step, to completion.

-

Monitoring (Causality: Validation): Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the piperonal spot (starting material) and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Precipitation (Causality: Isolation): After the reaction is complete, cool the mixture in an ice bath. The product is less soluble in cold ethanol and should begin to precipitate. Observation: A crystalline solid should form.

-

Acidification (Causality: Protonation): Slowly add a solution of concentrated HCl diluted in water to the cold slurry until the pH is acidic (~pH 2). This step ensures that the product is fully protonated as the carboxylic acid, maximizing its precipitation and removing the basic catalyst into the aqueous phase.

-

Filtration and Washing (Causality: Purification): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and impurities, followed by a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Expected Outcome: A pale yellow to off-white crystalline solid with a yield typically in the range of 80-95%.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling BDCA and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Take off contaminated clothing and rinse skin thoroughly with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, combined with its versatile reactivity, makes it an attractive and cost-effective starting point for complex synthetic campaigns. The embedded 1,3-benzodioxole moiety offers a privileged scaffold known for favorable interactions in biological systems. By understanding the causality behind its synthesis and the strategic potential of its multiple reactive sites, researchers can effectively harness BDCA to accelerate the discovery and development of novel, life-saving therapeutics.

References

-

Vertex AI Search. (2024). SAFETY DATA SHEET.

-

Illinois Experts. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. 15

-

PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. 16

-

Wikipedia. (2024). Knoevenagel condensation.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Benzodioxole. 14

-

SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

-

Santa Cruz Biotechnology, Inc. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

-

Sigma-Aldrich. (n.d.). 3-(Benzo[d][16]dioxol-5-yl)-2-cyanoacrylic acid.

-

ResearchGate. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

-

SciELO. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

-

Semantic Scholar. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications.

-

CymitQuimica. (n.d.). 3-(Benzo[d][16]dioxol-5-yl)acrylic acid.

-

Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

-

Journal of Pharmaceutical Negative Results. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

-

Scholars Research Library. (2024). Bioactive Compounds and their Pharmacological Activities.

-

mzCloud. (2016). 3-(1,3-Benzodioxol-5-yl)-2-(benzoylamino)acrylic acid.

-

UCLA – Chemistry and Biochemistry. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

-

Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[16] DIOXOLANE.

-

ChemScene. (n.d.). N-1,3-Benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide.

-

ResearchGate. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives.

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

-

Journal of Pharmacology and Experimental Therapeutics. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist.

-

Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach.

-

MDPI. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds....

-

PubChem. (n.d.). N-1,3-Benzodioxol-5-yl-2-cyanoacetamide.

-

PubMed Central (PMC). (2018). Pharmacological Activities and Applications of Spicatoside A.

-

MDPI. (2018). Synthesis and... Breast Anticancer Activity.

-

PubMed. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.

-

ChemicalBook. (n.d.). This compound.

-

MDPI. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scbt.com [scbt.com]

- 9. 3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacrylic acid | 51066-70-7 [sigmaaldrich.com]

- 10. 49711-55-9 Cas No. | 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid | Apollo [store.apolloscientific.co.uk]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 14. fishersci.com [fishersci.com]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Molecular Structure and Properties of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Abstract: This technical guide provides a comprehensive theoretical analysis of the molecular structure, electronic properties, and spectroscopic features of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated FT-IR, UV-Vis, and NMR spectra. The insights gleaned from these computational investigations offer a foundational understanding of the molecule's reactivity and potential for applications in drug development and materials science, providing a valuable resource for researchers in these fields.

Introduction